molecular formula C₂₄H₃₆N₂O₂ B1144613 N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine CAS No. 86480-27-5

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine

Cat. No. B1144613
CAS RN: 86480-27-5
M. Wt: 384.55
InChI Key:
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Description

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain sensation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.

Mechanism of Action

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine increases the levels of anandamide, which binds to cannabinoid receptors in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has been shown to have analgesic and anxiolytic effects in animal models. It has also been investigated for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease. N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has been shown to increase the levels of endocannabinoids in the brain, leading to potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has advantages in laboratory experiments due to its specificity for FAAH. It can be used to study the role of endocannabinoids in various conditions and has potential therapeutic applications. However, N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has limitations in terms of its selectivity, as it can also inhibit other enzymes in the body. It is also important to note that N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has not been extensively studied in humans, and its safety profile is not fully understood.

Future Directions

Future research on N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine could focus on its potential therapeutic effects in various conditions such as pain, anxiety, and addiction. It could also be investigated for its potential neuroprotective effects in neurodegenerative diseases. Further studies could also focus on its safety profile and potential side effects in humans. Additionally, research could be conducted on other FAAH inhibitors and their potential therapeutic applications.

Synthesis Methods

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis involves the use of reagents such as 3,4-dimethoxyphenylacetonitrile, 2-phenylethylamine, and 1,6-hexanediamine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has been extensively studied for its potential therapeutic effects in various conditions such as pain, anxiety, and depression. It has also been investigated as a potential treatment for addiction and neurodegenerative diseases. Research has shown that N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine can increase the levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects.

properties

CAS RN

86480-27-5

Product Name

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine

Molecular Formula

C₂₄H₃₆N₂O₂

Molecular Weight

384.55

Origin of Product

United States

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